![molecular formula C25H23N3O4 B5491889 3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5491889.png)
3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolidin-2-ones derivatives involves the introduction of various substituents into the nucleus of these compounds, enhancing their biological activity. Research demonstrates methods for synthesizing 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones, indicating the versatility and potential of these compounds for medicinal chemistry applications (Rubtsova et al., 2020).
Molecular Structure Analysis
The crystal and molecular structures of related compounds have been determined, revealing their conformations and intermolecular interactions. For instance, studies on cognition activators like CI-933 and WEB-1868 elucidate their conformational features and the absence or presence of hydrogen bonds, contributing to the stabilization of these molecules (Amato et al., 1990).
Chemical Reactions and Properties
Chemical properties of pyrrolidin-2-ones derivatives showcase their high reactivity, attributed to the active carbonyl group in their structure. This reactivity enables interactions with various nucleophiles, expanding the range of possible derivatives and applications (Gein & Pastukhova, 2020).
Physical Properties Analysis
The physical properties, such as bond distances, angles, and conformational stability, of similar compounds have been thoroughly analyzed. These analyses contribute to a deeper understanding of the structural characteristics that influence the physical state and stability of these molecules (Amato et al., 1990).
Chemical Properties Analysis
The chemical properties of pyrrolidin-2-ones derivatives, such as their ability to form various condensed systems in reactions with binucleophiles, underscore their potential for creating a wide array of biologically active substances. The versatility in reactions and the ability to introduce different functional groups make these compounds valuable for chemical synthesis and pharmaceutical development (Gein & Pastukhova, 2020).
properties
IUPAC Name |
(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-pyridin-4-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-16(2)32-20-7-5-19(6-8-20)23(29)21-22(18-9-12-26-13-10-18)28(25(31)24(21)30)15-17-4-3-11-27-14-17/h3-14,16,22,29H,15H2,1-2H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGIYKIAUKBQGY-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
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